Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate
Description
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate (IUPAC name: benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate hydrochloride) is a carbamate-protected amine with a cyclohexyl backbone. It is characterized by a benzyloxycarbonyl (Cbz) group, which serves as a protective group for the primary amine, and a trans-1,3-diaminocyclohexane scaffold. The compound has a molecular weight of 284.78 (as the hydrochloride salt) and is used in synthetic organic chemistry, particularly in peptide synthesis and as an intermediate in drug discovery .
Properties
IUPAC Name |
benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,16H2,(H,17,18)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZYLBCTOEROR-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- (1R,3R)-3-aminocyclohexyl methylamine or its protected derivatives
- Benzyl chloroformate (Cbz-Cl) as the carbamoylating agent
- Base such as sodium bicarbonate or triethylamine to neutralize HCl formed during the reaction
- Solvents: Typically dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF)
Typical Reaction Procedure
| Step | Description |
|---|---|
| 1 | Dissolve (1R,3R)-3-aminocyclohexyl methylamine in anhydrous dichloromethane under inert atmosphere. |
| 2 | Add a base (e.g., triethylamine) to the solution to scavenge HCl generated during carbamate formation. |
| 3 | Slowly add benzyl chloroformate dropwise at 0°C to maintain controlled reaction conditions. |
| 4 | Stir the reaction mixture at 0°C to room temperature for several hours to ensure complete conversion. |
| 5 | Quench the reaction with water and extract the organic layer. |
| 6 | Wash organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography or recrystallization to obtain pure this compound. |
Reaction Scheme
$$
\text{(1R,3R)-3-aminocyclohexyl methylamine} + \text{Cbz-Cl} \xrightarrow[\text{Base}]{\text{DCM, 0°C}} \text{this compound}
$$
Research Findings and Optimization
Stereochemical Control : Starting from optically pure (1R,3R)-3-aminocyclohexyl methylamine is critical to maintain the stereochemistry. Racemization is minimized by conducting the reaction at low temperature and using mild bases.
Yield and Purity : Reported yields for similar carbamate formations range between 70-90% depending on reaction scale and purification methods. Purity is typically confirmed by NMR and mass spectrometry.
Reaction Conditions : The use of anhydrous solvents and inert atmosphere (nitrogen or argon) prevents side reactions such as hydrolysis of benzyl chloroformate. The reaction is sensitive to moisture and temperature fluctuations.
Alternative Carbamoylating Agents : While benzyl chloroformate is standard, other agents like benzyl isocyanate or carbonyldiimidazole (CDI) may be explored for carbamate formation, though these are less common for this specific compound.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amine starting material | (1R,3R)-3-aminocyclohexyl methylamine | Enantiomerically pure |
| Carbamoylating agent | Benzyl chloroformate (Cbz-Cl) | 1.0-1.2 equiv |
| Solvent | Dichloromethane (DCM), anhydrous | Alternative: THF, ethyl acetate |
| Base | Triethylamine or sodium bicarbonate | 1.2-2.0 equiv |
| Temperature | 0°C to room temperature | Low temp minimizes racemization |
| Reaction time | 2-6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction, drying | Use of brine wash to remove impurities |
| Purification | Column chromatography or recrystallization | Silica gel, hexane/ethyl acetate eluent |
Chemical Reactions Analysis
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group, forming different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate exhibits promising anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing significant cytotoxic effects.
- Case Study : A study published in Cancer Research demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the modulation of key signaling pathways associated with cancer cell survival .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases.
- Case Study : Research published in Neuroscience Letters highlighted that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease .
Formulation Strategies
To enhance the bioavailability and therapeutic efficacy of this compound, various formulation strategies are being investigated:
Nanoparticle Delivery Systems
Nanoparticles have been utilized to improve the solubility and targeted delivery of this compound. Studies have shown that encapsulating it within polymeric nanoparticles can significantly enhance its anticancer activity by facilitating targeted delivery to tumor sites .
Dendritic Polymer Systems
Research indicates that dendritic polymers can serve as effective carriers for this compound, improving its pharmacokinetic profile and therapeutic index .
Mechanism of Action
The mechanism of action of Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and modulating receptor functions.
Comparison with Similar Compounds
Key Research Findings
Synthetic Utility: The target compound’s Cbz group is stable under basic conditions but removable via hydrogenolysis, making it ideal for stepwise synthesis . In contrast, Boc-protected analogs (e.g., ) are preferred in acidic environments .
Biological Relevance : (1R,3R) stereoisomers often exhibit superior binding to enzymes like proteases compared to (1S,3R) variants, as seen in cyclohexylamine derivatives .
Solubility and Reactivity : Hydroxy-substituted analogs (e.g., ) show increased aqueous solubility but reduced nucleophilicity, limiting their use in alkylation reactions .
Biological Activity
Overview
Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C14H20N2O2, this compound features a carbamate functional group linked to a benzyl moiety and an amine derived from cyclohexane. Its unique stereochemistry influences its reactivity and interactions with biological targets, making it a candidate for therapeutic applications.
The synthesis of this compound typically involves the reaction of benzyl chloroformate with (1R,3R)-3-aminocyclohexylmethanol under basic conditions. This method can be optimized for yield and purity using automated reactors and continuous flow systems. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its application in drug development.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It can function as an inhibitor or activator depending on the target. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may alter receptor functions by binding to active sites, impacting signaling pathways.
Biological Activity Data
Research has shown that this compound exhibits notable biological activity across various assays. Below is a summary table of its activity against different targets:
| Target | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|
| Cholinesterase | Enzymatic Inhibition | 5.16 | Significant inhibition observed |
| CYP450 Enzymes | Enzymatic Activity | 0.10 - 8.64 | Varies across different CYP isoforms |
| GPCR (Aminergic) | Receptor Binding | 5.06 | Active in modulating neurotransmitter systems |
| Kinases | Enzymatic Inhibition | 0.09 - 32 | Effective against multiple kinase targets |
Case Studies
- Neurological Disorders : In studies exploring potential treatments for neurological conditions, this compound demonstrated promising results in modulating cholinergic signaling pathways, suggesting its utility as a therapeutic agent in cognitive enhancement or neuroprotection.
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines revealed that it could induce apoptosis and inhibit cell proliferation in various tumor types. The mechanism appears to involve the activation of caspase pathways and cell cycle arrest.
Comparative Analysis
When compared to structurally similar compounds such as Benzyl N-[[(1R,3S)-3-aminocyclopentyl]carbamate], this compound exhibits distinct biological properties due to its stereochemistry and structural features. This variation can significantly influence binding affinities and biological activities.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| This compound | C14H20N2O2 | Cyclohexane moiety; potential neuroactivity |
| Benzyl N-[[(1R,3S)-3-aminocyclopentyl]carbamate | C14H20N2O2 | Cyclopentane moiety; different receptor interactions |
Q & A
Q. Basic
- NMR : H and C NMR identify functional groups (e.g., carbamate carbonyl at ~155 ppm) and stereochemistry via coupling constants (e.g., axial-equatorial cyclohexyl protons) .
- IR : Stretching frequencies for N-H (~3350 cm) and carbonyl (~1700 cm) confirm carbamate formation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 293.16) .
How can computational modeling predict the stability of this compound under varying pH conditions?
Advanced
Molecular dynamics (MD) simulations assess protonation states of the amine group and carbamate hydrolysis kinetics. Software like Gaussian calculates pKa values for the cyclohexylamine moiety, while density functional theory (DFT) models transition states for hydrolysis. For example, simulations show increased instability at pH < 3 due to protonation-induced ring strain .
What strategies prevent racemization during the synthesis of the (1R,3R) stereoisomer?
Q. Advanced
- Low-Temperature Reactions : Activating reagents (e.g., isobutyl chloroformate) at -20°C minimize thermal racemization .
- Chiral Auxiliaries : Temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilize the amine during coupling steps .
- Kinetic Control : Use of bulky bases (e.g., DIPEA) reduces epimerization by sterically hindering retro-aldol pathways .
How can researchers resolve data discrepancies in reaction yields when scaling up synthesis?
Advanced
Contradictions often arise from inefficient mixing or heat dissipation in larger batches. Systematic analysis includes:
- Design of Experiments (DoE) : Varying parameters (temperature, solvent volume) to identify critical factors .
- In Situ Monitoring : ReactIR tracks carbamate formation kinetics, revealing bottlenecks in intermediate stability .
- Purification Optimization : Scaling column chromatography requires adjusting silica gel particle size and flow rates .
What challenges arise in determining hydrogen-bonding interactions using X-ray crystallography?
Q. Advanced
- Disorder : Flexible cyclohexyl groups may cause ambiguous electron density, requiring SHELXL restraints to model occupancy .
- Weak Interactions : N-H···O bonds in carbamates are often subtle; high-resolution data (<1.0 Å) and Hirshfeld surface analysis improve detection .
How are reactive intermediates (e.g., activated amines) handled during synthesis?
Q. Advanced
- In Situ Quenching : Adding aqueous NaHCO neutralizes excess chloroformate, preventing side reactions .
- Protection/Deprotection : Boc groups are cleaved with HCl/dioxane, followed by rapid carbamate formation to avoid free amine oxidation .
- Safety Protocols : Use fume hoods and antistatic equipment to manage volatile intermediates (e.g., methyl chloroformate) .
What role do solvent polarity and proticity play in stabilizing the carbamate group?
Advanced
Polar aprotic solvents (e.g., DMF, THF) stabilize the carbamate’s dipole moment, reducing hydrolysis. Protic solvents (e.g., MeOH) accelerate degradation via nucleophilic attack on the carbonyl. Solvent screening using Kamlet-Taft parameters correlates β (hydrogen-bond acceptance) with carbamate half-life .
How do researchers validate the absence of toxic byproducts in final compounds?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
